molecular formula C15H10Cl3FO B1327911 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone CAS No. 898751-40-1

3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone

Cat. No.: B1327911
CAS No.: 898751-40-1
M. Wt: 331.6 g/mol
InChI Key: CAGYXCOBJQARDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of propargyl bromides in a Cu-catalyzed, Mn-mediated reaction with aldehydes . The reaction conditions often include the use of solvents such as ethyl acetate and purification via column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes, which can be studied using various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-11-3-9(4-14(19)8-11)1-2-15(20)10-5-12(17)7-13(18)6-10/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGYXCOBJQARDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644976
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-40-1
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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